2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps. One common method starts with the bromination of benzene to form bromobenzene . This is followed by the formation of 2-bromobenzamide through an amide formation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization Reactions: The tetrazole ring can be formed through cyclization reactions involving azides and nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and overall structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization: Reagents like sodium azide and nitriles are used under acidic or basic conditions.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization reactions produce tetrazole-containing compounds.
Scientific Research Applications
2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide used in organic synthesis.
Tetrazole Derivatives: Compounds containing the tetrazole ring, known for their diverse biological activities.
Benzamides: Compounds with a benzamide group, often used in medicinal chemistry.
Uniqueness: 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of the bromobenzamide and tetrazole moieties. This combination imparts specific chemical and biological properties that are not observed in simpler compounds like bromobenzene or basic tetrazole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-[(2-bromobenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN6O2/c16-12-4-2-1-3-11(12)15(24)18-9-5-7-10(8-6-9)22-20-14(13(17)23)19-21-22/h1-8H,(H2,17,23)(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARRLKQYFACHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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